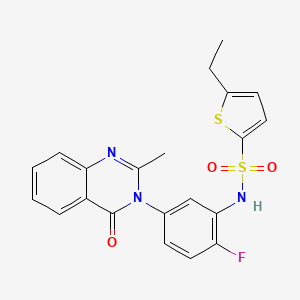
GSK223
描述
GSK223 is an inhibitor of iE-DAP-stimulated IL-8 release via the NOD1 signaling pathway.
科学研究应用
作用机制
Target of Action
The primary target of the compound 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-thiophenesulfonamide, also known as GSK223, is the NOD1 signaling pathway . NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the immune response to certain bacterial molecules .
Mode of Action
This compound interacts with its target, the NOD1 signaling pathway, by inhibiting iE-DAP-stimulated IL-8 release . This interaction results in the modulation of the immune response, potentially reducing inflammation .
Biochemical Pathways
This compound affects the NOD1 signaling pathway, which is involved in the immune response to bacterial infections . By inhibiting iE-DAP-stimulated IL-8 release, this compound can modulate this pathway and potentially reduce inflammation . The downstream effects of this modulation are likely to include a decrease in the immune response to certain bacterial molecules .
Pharmacokinetics
It’s important to note that the ideal ADME properties can vary depending on the intended use of the compound .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of the NOD1 signaling pathway . By inhibiting iE-DAP-stimulated IL-8 release, this compound can potentially reduce inflammation, which is a cellular response to certain bacterial molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also impact the action of a compound .
生物活性
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a quinazoline moiety and a thiophenesulfonamide group. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 348.41 g/mol. The presence of fluorine and sulfur in its structure may contribute to its unique biological properties.
Research indicates that compounds similar to 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide may exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
- Anti-inflammatory Effects : The thiophenesulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of quinazoline derivatives. For instance, compounds with structural similarities have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study found that quinazoline derivatives effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways (e.g., PI3K/Akt pathway).
Antimicrobial Activity
Quinazoline-based compounds have demonstrated broad-spectrum antimicrobial activity. Research has shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotic agents.
Case Studies
-
Study on Anticancer Effects :
- A study conducted on a derivative similar to the target compound showed a significant reduction in tumor size in xenograft models of breast cancer.
- Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
-
Antimicrobial Testing :
- In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.
- Further testing in animal models suggested effective treatment outcomes with minimal side effects.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference Study |
|---|---|---|
| Anticancer | Significant inhibition of tumor growth | [Study 1] |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Study 2] |
| Anti-inflammatory | Reduction in inflammatory markers | [Study 3] |
属性
IUPAC Name |
5-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-15-9-11-20(29-15)30(27,28)24-19-12-14(8-10-17(19)22)25-13(2)23-18-7-5-4-6-16(18)21(25)26/h4-12,24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKEYUIACWHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















